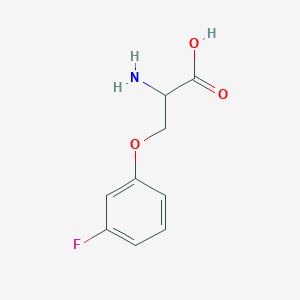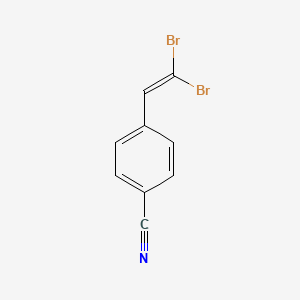
1,1-Dibromo-2-(4-cyanophenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-(4-cyanophenyl)ethene is an organic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . This compound is characterized by the presence of two bromine atoms and a cyanophenyl group attached to an ethene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene moiety .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-(4-cyanophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-(4-cyanophenyl)ethene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding epoxides or other oxidized products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic media
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-cyanophenyl)ethene.
Oxidation: Epoxides and other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-(4-cyanophenyl)ethene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the cyanophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity due to the absence of a cyanophenyl group.
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom and a carbonyl group, leading to different chemical properties
Uniqueness
Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H5Br2N |
|---|---|
Molekulargewicht |
286.95 g/mol |
IUPAC-Name |
4-(2,2-dibromoethenyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
InChI-Schlüssel |
MNYZLXYRSKJQIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)


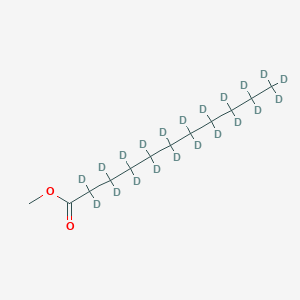

![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

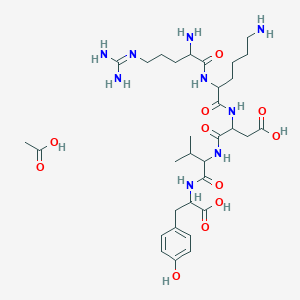
![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
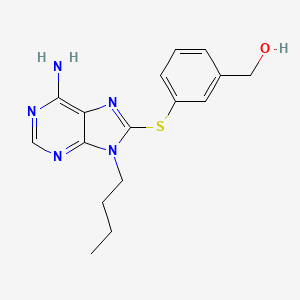
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
